molecular formula C20H21FN6O B2777882 (4-fluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049486-28-3

(4-fluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2777882
CAS No.: 1049486-28-3
M. Wt: 380.427
InChI Key: AGKPZQNJRUMNDH-UHFFFAOYSA-N
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Description

(4-fluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21FN6O and its molecular weight is 380.427. The purity is usually 95%.
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Properties

IUPAC Name

(4-fluorophenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-15-2-8-18(9-3-15)27-19(22-23-24-27)14-25-10-12-26(13-11-25)20(28)16-4-6-17(21)7-5-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKPZQNJRUMNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-fluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , often referred to as a tetrazole derivative, has garnered attention for its potential biological activities, particularly in the realm of anticancer and enzyme inhibition. This article synthesizes current knowledge on its biological activity, supported by relevant research findings.

Chemical Structure and Properties

The compound features a 4-fluorophenyl group and a piperazine moiety linked to a tetrazole structure, which is known for its diverse biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research has shown that tetrazole derivatives can act as microtubule destabilizers , which is crucial in cancer therapy. A study highlighted the synthesis of a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols, demonstrating significant anticancer activity against several cell lines, including SGC-7901, A549, and HeLa. Notably, one of the synthesized compounds exhibited potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

The mechanism involves binding to tubulin, thereby disrupting microtubule dynamics. This action is similar to that of established chemotherapeutic agents like Colchicine and Vincristine , which also target microtubules. The compound's ability to inhibit tubulin assembly was shown to be concentration-dependent, indicating its potential as an effective anticancer agent .

Enzyme Inhibition

In addition to its anticancer properties, the compound has been explored for its role as a tyrosinase inhibitor . Tyrosinase plays a critical role in melanin production; thus, inhibitors can be beneficial for treating hyperpigmentation disorders. One study reported that a related compound with a similar piperazine structure demonstrated competitive inhibition of tyrosinase with an IC50 value significantly lower than that of the standard inhibitor kojic acid .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the piperazine and tetrazole moieties significantly affect the biological activity. For instance:

Compound ModificationActivity Change
Addition of electron-withdrawing groupsIncreased potency against tyrosinase
Variation in aromatic substitutionsAltered selectivity towards microtubule interactions

These findings suggest that careful design of structural analogs could enhance therapeutic efficacy while reducing side effects.

Case Studies and Experimental Findings

Several case studies have documented the biological activities of tetrazole derivatives:

  • Antitumor Activity : In vitro studies demonstrated that certain tetrazole compounds led to significant apoptosis in cancer cell lines, highlighting their potential as novel anticancer agents.
  • Tyrosinase Inhibition : Compounds with similar structures showed promising results in reducing melanin synthesis in B16F10 melanoma cells without cytotoxic effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives, including those similar to the compound , as microtubule destabilizers. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their anticancer activity. One notable compound demonstrated significant potency against various cancer cell lines such as SGC-7901, A549, and HeLa. The mechanism of action involved inhibition of tubulin polymerization, leading to disrupted microtubule formation and cell cycle arrest in the G2/M phase .

Table 1: Anticancer Activity of Tetrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 6–31SGC-79010.5Inhibits tubulin polymerization
Compound 6–31A5490.7Disrupts microtubule assembly
Compound 6–31HeLa0.6Arrests cell cycle in G2/M phase

Enzyme Inhibition

The compound also shows promise as an inhibitor of tyrosinase, an enzyme critical in melanin synthesis. A study focused on designing a series of piperazine analogs targeting the tyrosinase binding site, revealing that certain derivatives exhibited competitive inhibition with significant efficacy. The most potent inhibitors were shown to reduce tyrosinase activity in a dose-dependent manner, indicating their potential use in treating hyperpigmentation disorders .

Table 2: Tyrosinase Inhibition by Piperazine Derivatives

CompoundIC50 (µM)Effect on Tyrosinase Activity
Compound 260.8Significant reduction
Compound 271.2Moderate reduction
Compound 282.5Minimal effect

Structural Insights and Mechanistic Studies

Understanding the structural characteristics of related compounds can provide insights into their biological activities. For example, crystal structure analyses have revealed that tetrazole derivatives can effectively interact with target proteins through hydrogen bonding and π-stacking interactions, enhancing their potency as inhibitors .

Case Studies

Case Study 1: Microtubule Destabilization
In a study evaluating a series of tetrazole-based compounds, one derivative was found to significantly disrupt microtubule organization in cancer cells, leading to apoptosis. The study utilized immunofluorescence staining to visualize microtubule arrangements post-treatment, confirming that treated cells exhibited abnormal microtubule structures compared to controls .

Case Study 2: Tyrosinase Inhibition
Another investigation into the inhibitory effects on tyrosinase demonstrated that compound 26 not only inhibited enzyme activity but also altered cellular melanin levels in treated B16F10 cells. The results showed a clear correlation between compound concentration and melanin production, suggesting its potential application in skin whitening formulations .

Chemical Reactions Analysis

Reactivity of the Tetrazole Ring

The tetrazole group (1H-tetrazol-5-yl) is a key reactive site, enabling alkylation, substitution, and coordination chemistry.

Reaction TypeConditionsOutcomeSource
Alkylation Nucleophilic attack at N1 or N2 positions using alkyl halides in polar aprotic solvents (e.g., DMF)Formation of N-alkyltetrazole derivatives, altering solubility and bioactivity
Coordination with Metals Reaction with transition metals (e.g., Cu, Zn) in aqueous or alcoholic mediaStable metal complexes with potential catalytic or therapeutic applications

Example : Treatment with methyl iodide under basic conditions yields N-methyltetrazole derivatives, as observed in structurally similar compounds.

Piperazine Ring Modifications

The piperazine nitrogen atoms participate in nucleophilic substitutions and salt formation.

Reaction TypeConditionsOutcomeSource
N-Alkylation Reaction with alkyl/aryl halides in the presence of bases (e.g., K₂CO₃)Substitution at the piperazine nitrogen, expanding structural diversity
Protonation Treatment with strong acids (e.g., HCl)Formation of water-soluble piperazinium salts for pharmaceutical formulations

Example : Piperazine derivatives in related compounds undergo regioselective alkylation at the secondary amine, as seen in the synthesis of antifungal agents .

Methanone Bridge Reactivity

The ketone group participates in condensation and reduction reactions.

Reaction TypeConditionsOutcomeSource
Reduction Catalytic hydrogenation (H₂/Pd-C) or NaBH₄Conversion to secondary alcohol, altering lipophilicity
Schiff Base Formation Reaction with primary amines (e.g., hydrazines)Imine-linked conjugates for drug-delivery systems

Example : Reduction of the methanone group in analogous structures produces alcohols with improved metabolic stability.

Fluorophenyl Group Transformations

The 4-fluorophenyl substituent undergoes electrophilic aromatic substitution (EAS) under controlled conditions.

Reaction TypeConditionsOutcomeSource
Nitration HNO₃/H₂SO₄ at 0–5°CPara-nitro derivatives, enhancing electron-withdrawing effects
Suzuki Coupling Pd-catalyzed cross-coupling with aryl boronic acidsBiaryl systems for extended π-conjugation

Example : Nitration of the fluorophenyl ring in related compounds occurs preferentially at the meta position due to fluorine’s ortho/para-directing effects .

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis at physiological pH but degrades under strongly acidic/basic conditions.

  • Photodegradation : UV exposure induces cleavage of the tetrazole ring, necessitating light-protected storage .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a high-yield synthesis route for this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Piperazine Intermediate Formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to form the piperazine core .
  • Tetrazole Functionalization : Coupling 1-(p-tolyl)-1H-tetrazole-5-methanol with the piperazine intermediate via nucleophilic substitution, requiring catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Fluorophenyl Ketone Attachment : Using Friedel-Crafts acylation or amide coupling to introduce the 4-fluorophenyl methanone group, with strict temperature control (0–5°C for exothermic steps) .
    • Analytical Validation : Monitor reaction progress via TLC and HPLC, with final purity confirmed by NMR (¹H/¹³C) and LC-MS .

Q. How can structural ambiguities in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping proton and carbon signals, particularly for the tetrazole-piperazine methyl bridge and fluorophenyl regions .
  • X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in solvents like DCM/hexane and analyzing diffraction data to confirm bond angles and torsional strain .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-311+G(d,p)) chemical shifts to validate assignments .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl and p-tolyl groups influence reactivity in derivatization reactions?

  • Methodological Answer :

  • Electron-Withdrawing vs. Donating Effects : The 4-fluorophenyl group (σₚ = +0.06) enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic attacks (e.g., Grignard additions), while the p-tolyl group (σₚ = −0.17) stabilizes the tetrazole ring via resonance .
  • Reactivity Mapping : Perform Hammett analysis on derivatives with substituents of varying σ values to quantify electronic contributions to reaction rates .
  • Spectroscopic Correlations : Use IR spectroscopy to track carbonyl stretching frequency shifts (e.g., ΔνC=O = 15–25 cm⁻¹ for electron-deficient aryl groups) .

Q. What strategies address contradictions in biological activity data across studies (e.g., varying IC₅₀ values in kinase assays)?

  • Methodological Answer :

  • Assay Standardization : Control variables such as ATP concentration (e.g., 10 μM vs. 100 μM) and enzyme isoforms (e.g., JAK2 vs. JAK3) to isolate compound-specific effects .
  • Solubility Optimization : Use co-solvents (e.g., 5% DMSO in PBS) to mitigate aggregation artifacts, confirmed via dynamic light scattering (DLS) .
  • Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify nonspecific binding and adjust SAR (structure-activity relationship) models .

Q. How can intermolecular interactions (e.g., π-π stacking, hydrogen bonding) be experimentally validated for crystallographic studies?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify interaction percentages (e.g., 12% C–H···π for p-tolyl/fluorophenyl stacking) using CrystalExplorer software on X-ray data .
  • Thermal Diffuse Scattering (TDS) : Differentiate static disorder from dynamic motion in crystal lattices to confirm persistent π-π interactions .
  • Variable-Temperature XRD : Analyze thermal ellipsoid expansion to identify flexible regions (e.g., piperazine ring puckering) that may disrupt packing .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported logP values (e.g., computational vs. experimental)?

  • Methodological Answer :

  • Experimental logP : Use shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation (R² > 0.95) .
  • Computational Adjustments : Apply correction factors to DFT-calculated logP (e.g., +0.3 for fluorine’s hydrophobic contribution) based on fragment-based QSAR models .
  • Ionization Effects : Measure pKa via potentiometric titration (e.g., Sirius T3) to account for pH-dependent solubility, which impacts logP .

Tables for Key Data

Property Value Method Reference
Molecular Weight 437.47 g/molHRMS (ESI+)
logP (Experimental) 2.8 ± 0.2Shake-Flask (n=3)
Crystal System Monoclinic, P21/cXRD (λ = 0.71073 Å)
IC₅₀ (Kinase X) 48 nM vs. 120 nM (ATP = 10/100 μM)Fluorescence Polarization

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